Cas no 1856-05-9 (Cholest-5-ene,3-[(trimethylsilyl)oxy]-, (3b)-)

Cholest-5-ene,3-[(trimethylsilyl)oxy]-, (3b)- structure
1856-05-9 structure
Nome del prodotto:Cholest-5-ene,3-[(trimethylsilyl)oxy]-, (3b)-
Numero CAS:1856-05-9
MF:C30H54OSi
MW:458.834670543671
CID:185004
PubChem ID:102173

Cholest-5-ene,3-[(trimethylsilyl)oxy]-, (3b)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Cholest-5-ene,3-[(trimethylsilyl)oxy]-, (3b)-
    • O-TRIMETHYLSILYLCHOLESTEROL
    • 5A-Cholesten-3-one,TMS
    • Cholesterol TMS
    • Cholesterol trimethylsilyl ester
    • Cholesterol trimethylsilyl ether
    • Cholesterol,mono-TMS
    • cholesterol-3-TMS
    • Epicholesterol TMS
    • O-TRIMETHYLSILYLCHLOLESTEROL
    • Cholesterol, mono-TMS
    • 5A-Cholesten-3-one, TMS
    • 3β-(Trimethylsiloxy)cholest-5-ene
    • Silane, (cholesteryloxy)trimethyl-
    • 3beta-(Trimethylsiloxy)cholest-5-ene
    • 3-[(Trimethylsilyl)oxy]cholest-5-ene-, 3.beta-
    • Silane, [[(3.beta.)-cholest-5-en-3-yl]oxy]trimethyl-
    • Monotrimethylsilyl derivative of Cholesterol
    • Cholest-5-ene, 3-[(trimethylsilyl)oxy]-, (3.beta.)-
    • Cholest-5-ene, 3-((trimethylsilyl)oxy)-, (3beta)-
    • EINECS 217-455-8
    • Cholesterol, TMS derivative
    • 3.beta.-(Trimethylsiloxy)cholest-5-ene
    • 5-Cholesten-3-.beta.-ol, TMS
    • Silane, (((3beta)-cholest-5-en-3-yl)oxy)trimethyl-
    • cholesterol tms ether
    • 1856-05-9
    • DTXSID70883761
    • Cholesterol, TMS
    • 5-CHOLESTEN-3BETA-YL TRIMETHYLSILYL ETHER
    • Cholest-5-en-3.beta.-ol-, TMS
    • (((3beta)-Cholest-5-en-3-yl)oxy)trimethylsilane
    • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane
    • CBVJJGRSRFXUPK-OCBUSCMESA-N
    • Q63392269
    • Inchi: InChI=1S/C30H54OSi/c1-21(2)10-9-11-22(3)26-14-15-27-25-13-12-23-20-24(31-32(6,7)8)16-18-29(23,4)28(25)17-19-30(26,27)5/h12,21-22,24-28H,9-11,13-20H2,1-8H3
    • Chiave InChI: CBVJJGRSRFXUPK-UHFFFAOYSA-N
    • Sorrisi: CC(CCCC(C1CCC2C3CC=C4CC(CCC4(C)C3CCC12C)O[Si](C)(C)C)C)C

Proprietà calcolate

  • Massa esatta: 458.39400
  • Massa monoisotopica: 458.394392876g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 7
  • Complessità: 689
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 9.2Ų

Proprietà sperimentali

  • PSA: 9.23000
  • LogP: 9.24790
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.